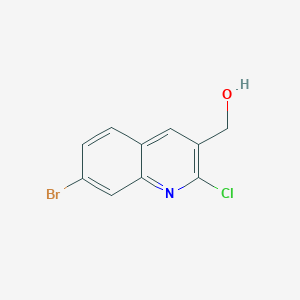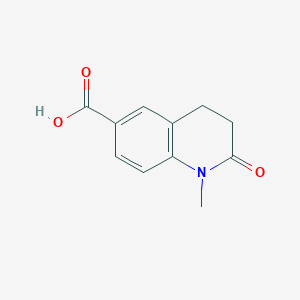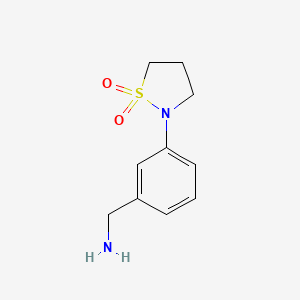
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C13H8BrFN2O and its molecular weight is 307.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
2-Halogenatedphenyl benzoxazole derivatives, including compounds like 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. For instance, 2-(3-Chlorophenyl)benzoxaole-5-carboxylic acid showed significant anti-inflammatory activity, and 2-(4-Chlorophenyl)benzoxaole-5-carboxylic acid demonstrated excellent cytotoxic activity against human prostate carcinoma epithelial cell lines. Molecular docking analysis suggested good binding interactions of these compounds with biochemical targets such as Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).
Fluorescent Probe Development
Compounds like 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole have been investigated for application in fluorescent probe sensing of amino compounds. These compounds exhibit distinct fluorescent colors when sensing specific substances such as hexamethylenediamine and hydrazine (Lee et al., 2004).
Reaction with Amines
Studies on the reaction of benzoxazoline-2-thione derivatives with amines, including compounds related to this compound, have shown that hydroxyphenylthioureas can be obtained through these reactions. The presence of electron-acceptor substituents in the benzene ring was found to facilitate this reaction (Davidkov & Simov, 1981).
Applications in Polymeric Materials
Research on novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, including derivatives of benzoxazole, has shown that these materials have high thermal stability and potential applications in high-performance polymers (Toiserkani, 2011).
Mechanism of Action
Target of Action
It’s structurally related compound, 2-bromo-5-fluorophenol, is used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors involved in the serotonin system, which plays a key role in many biological processes, including the regulation of mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
If we consider its potential role as a precursor in the synthesis of 5-ht3 and 5-ht4 antagonists, it might interact with these receptors, thereby modulating the serotonin system .
Biochemical Pathways
If it acts on the 5-ht3 and 5-ht4 receptors, it could influence the serotonin system, which is involved in numerous biochemical pathways related to mood, cognition, and various physiological processes .
Result of Action
If it acts as an antagonist at the 5-ht3 and 5-ht4 receptors, it could potentially modulate the serotonin system and thereby influence mood, cognition, and various physiological processes .
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, such as the liver and kidneys. Its localization and accumulation can impact its activity and function within the body .
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVGBUPECVFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640744 | |
| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016507-27-9 | |
| Record name | 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)


![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)


![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)
